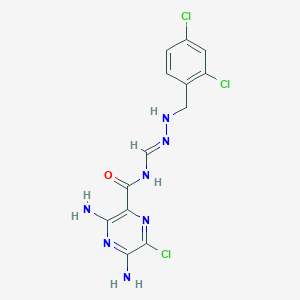

DCBA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

90689-42-2 |

|---|---|

Fórmula molecular |

C13H12Cl3N7O |

Peso molecular |

388.6 g/mol |

Nombre IUPAC |

3,5-diamino-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C13H12Cl3N7O/c14-7-2-1-6(8(15)3-7)4-20-21-5-19-13(24)9-11(17)23-12(18)10(16)22-9/h1-3,5,20H,4H2,(H4,17,18,23)(H,19,21,24) |

Clave InChI |

LDLGACIGSGYPIY-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC(=C(C=C1Cl)Cl)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N |

Origen del producto |

United States |

Foundational & Exploratory

what is the chemical structure of DCBA

An In-depth Technical Guide to the Chemical Identity and Structure of DCBA

Executive Summary: The acronym "this compound" is an ambiguous identifier that can refer to several distinct chemical compounds. This technical guide provides an in-depth analysis of the most prominent molecules designated as this compound, with a focus on their chemical structures, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The primary compounds discussed are 2,4-Dichlorobenzoic Acid, 3,5-Dichlorophenylboronic Acid, and 2,4-Dichlorobenzyl Alcohol.

The abbreviation "this compound" is not a unique identifier and has been used to refer to multiple chemical entities. This lack of specificity necessitates careful clarification when encountering this term in scientific literature and databases. The following diagram illustrates the different molecules that can be represented by this acronym, highlighting the importance of using unambiguous identifiers such as the CAS number or full IUPAC name in scientific communication.

Caption: Logical diagram illustrating the ambiguity of the acronym this compound.

2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid. It serves as a key intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1] It is also known to be a bacterial metabolite.[2]

Chemical Structure and Properties

The chemical structure of 2,4-Dichlorobenzoic acid features a benzene ring substituted with a carboxylic acid group and two chlorine atoms at positions 2 and 4.

Table 1: Physicochemical Properties of 2,4-Dichlorobenzoic Acid

| Property | Value | Reference |

| IUPAC Name | 2,4-dichlorobenzoic acid | [3] |

| CAS Number | 50-84-0 | [3][4] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |

| Molecular Weight | 191.01 g/mol | [3][4] |

| Appearance | White to slightly yellowish powder | [2][3] |

| Melting Point | 157-164 °C | [1][5] |

| Boiling Point | Sublimes | [2] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)O | [3] |

| InChIKey | ATCRIUVQKHMXSH-UHFFFAOYSA-N | [4][6] |

Experimental Protocols

A common method for the preparation of 2,4-Dichlorobenzoic acid is the liquid-phase oxidation of 2,4-dichlorotoluene.[5][7][8]

Protocol:

-

The oxidation is carried out in a liquid phase using a gas containing molecular oxygen (e.g., air).[7]

-

The reaction takes place in a lower fatty acid solvent, such as acetic acid.[7]

-

A catalyst system containing Cobalt (Co), Manganese (Mn), and Bromine (Br) is employed.[7]

-

The reaction temperature is typically maintained between 100-220 °C.[7]

-

This method allows for the production of 2,4-Dichlorobenzoic acid in high yield and purity.[7]

The following diagram illustrates the workflow for this synthesis:

Caption: Workflow for the synthesis of 2,4-Dichlorobenzoic Acid.

3,5-Dichlorophenylboronic Acid

3,5-Dichlorophenylboronic acid is an organoboron compound that is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.[9][10]

Chemical Structure and Properties

This molecule consists of a dichlorinated phenyl ring bonded to a boronic acid functional group (-B(OH)₂).

Table 2: Physicochemical Properties of 3,5-Dichlorophenylboronic Acid

| Property | Value | Reference |

| IUPAC Name | (3,5-dichlorophenyl)boronic acid | [11] |

| CAS Number | 67492-50-6 | [11] |

| Molecular Formula | C₆H₅BCl₂O₂ | [11] |

| Molecular Weight | 190.81 g/mol | [11] |

| Appearance | White to off-white powder or crystals | [10] |

| SMILES | OB(O)C1=CC(Cl)=CC(Cl)=C1 | [11] |

| InChIKey | DKYRKAIKWFHQHM-UHFFFAOYSA-N | [11] |

Experimental Protocols

3,5-Dichlorophenylboronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are important scaffolds in drug discovery.[12][13]

Protocol Outline:

-

An aryl halide (e.g., an aryl bromide or iodide) is reacted with 3,5-Dichlorophenylboronic acid.

-

The reaction is catalyzed by a palladium(0) complex.

-

A base, such as sodium carbonate or potassium phosphate, is required.

-

The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

The mixture is heated to drive the reaction to completion.

The role of 3,5-Dichlorophenylboronic acid in this reaction is depicted below:

Caption: Role of 3,5-Dichlorophenylboronic acid in Suzuki-Miyaura coupling.

2,4-Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol is a mild antiseptic agent used in products such as throat lozenges for the symptomatic relief of mouth and throat infections.[14][15]

Chemical Structure and Properties

The structure of 2,4-Dichlorobenzyl alcohol comprises a benzyl alcohol core with two chlorine substituents on the benzene ring at the 2 and 4 positions.

Table 3: Physicochemical Properties of 2,4-Dichlorobenzyl Alcohol

| Property | Value | Reference |

| IUPAC Name | (2,4-dichlorophenyl)methanol | |

| CAS Number | 1777-82-8 | [12] |

| Molecular Formula | C₇H₆Cl₂O | [12] |

| Molecular Weight | 177.03 g/mol | |

| Appearance | White to light yellow powder or crystal | [12] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)CO | |

| InChIKey | ZXIJGNVTRLVCLO-UHFFFAOYSA-N |

Mechanism of Action

The antiseptic and local anesthetic properties of 2,4-Dichlorobenzyl alcohol are attributed to a dual mechanism of action.[4][14][15] It is thought to cause the denaturation of microbial proteins and also exhibits a blockade of sodium channels.[4][14][16]

The proposed mechanism is outlined in the following diagram:

Caption: Proposed mechanism of action for 2,4-Dichlorobenzyl Alcohol.

Experimental Protocols

2,4-Dichlorobenzyl alcohol can be synthesized from 2,4-dichlorobenzyl chloride through a two-stage process involving esterification followed by hydrolysis.[1][3][17]

Protocol:

-

Stage 1 (Esterification): 2,4-dichlorobenzyl chloride is reacted with a water-soluble salt of an organic acid (e.g., sodium acetate) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate). This reaction yields the corresponding 2,4-dichlorobenzyl ester.[1][3]

-

Stage 2 (Hydrolysis): The 2,4-dichlorobenzyl ester is then hydrolyzed using a strong base (e.g., sodium hydroxide) to produce 2,4-dichlorobenzyl alcohol.[1][3]

-

The product can be purified by extraction and recrystallization to achieve high purity.[17]

References

- 1. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 2. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-dichlorophenylboronic acid — TargetMol Chemicals [targetmol.com]

- 10. 3,5-Dichlorophenyl Boronic Acid [chembk.com]

- 11. Page loading... [guidechem.com]

- 12. 3,5-Dichlorophenylboronic acid | 67492-50-6 [chemicalbook.com]

- 13. 3,5-二氯苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 16. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]

- 17. prepchem.com [prepchem.com]

The Emergence of DCBA as a Primary Biomarker for DEET Exposure: An In-depth Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of 3-(diethylcarbamoyl)benzoic acid (DCBA) as a principal urinary biomarker for assessing human exposure to N,N-diethyl-meta-toluamide (DEET), the most common active ingredient in insect repellents. Targeted at researchers, scientists, and drug development professionals, this document consolidates current knowledge on DEET metabolism, analytical methodologies for this compound quantification, and key quantitative findings from recent biomonitoring studies.

Executive Summary

The widespread use of DEET-containing products necessitates reliable methods for exposure assessment. While DEET itself can be measured in biological matrices, its rapid metabolism makes its urinary metabolites more sensitive and accurate biomarkers of exposure.[1] Among these, this compound has been identified as the most frequently detected and predominant metabolite, making it an ideal candidate for biomonitoring.[2][3][4] This guide details the metabolic pathway from DEET to this compound, provides in-depth experimental protocols for its analysis, and presents a synthesis of quantitative data from various human exposure studies.

The Metabolic Pathway of DEET to this compound

Upon dermal absorption or ingestion, DEET undergoes extensive metabolism in the body, primarily orchestrated by cytochrome P450 enzymes in the liver.[1] The primary metabolic route involves the oxidation of the methyl group on the benzene ring. This process occurs in a two-step oxidative pathway.

Initially, the methyl group of DEET is hydroxylated to form N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB).[2] This intermediate is then further oxidized to produce the carboxylic acid metabolite, 3-(diethylcarbamoyl)benzoic acid (this compound).[2] Both DEET and its metabolites can also undergo Phase II metabolism, such as glucuronidation, before being excreted.[2] The majority of absorbed DEET is metabolized and excreted in the urine, with this compound being a major urinary metabolite.[5][6]

References

- 1. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biomonitoring of DEET and this compound in Canadian children following typical protective insect repellent use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

Toxicological Profile of Dichlorinated Aromatic Compounds: A Technical Guide

Disclaimer: The following technical guide on the toxicological profile of "DCBA" addresses the ambiguity of this acronym by focusing on a well-documented class of related chemicals: Dichlorobenzenes (DCBs) . The term "this compound" is not a standard scientific abbreviation for a single chemical entity, and search results indicate it could refer to several different substances, including dichlorobenzenes or 3-(diethylcarbamoyl)benzoic acid. This document uses dichlorobenzenes as a representative example to illustrate the structure and content of a comprehensive toxicological profile. The data presented herein specifically pertains to dichlorobenzene isomers (1,2-DCB, 1,3-DCB, and 1,4-DCB) and should not be extrapolated to other compounds without independent verification.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the toxicological properties of dichlorobenzenes, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical Identity and Physical Properties

Dichlorobenzenes are chlorinated aromatic compounds. 1,2-DCB is primarily used as a chemical intermediate, while 1,3-DCB is used in the production of various herbicides, insecticides, and pharmaceuticals. 1,4-DCB is commonly used as a space deodorant and for moth control.[1] The physical and chemical properties of DCB isomers are summarized below.

| Property | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | 1,4-Dichlorobenzene |

| CAS Number | 95-50-1 | 541-73-1 | 106-46-7 |

| Molecular Formula | C6H4Cl2 | C6H4Cl2 | C6H4Cl2 |

| Molecular Weight | 147.00 g/mol | 147.00 g/mol | 147.00 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Colorless to white crystalline solid |

| Odor | Pleasant odor | Unspecified | Characteristic odor |

| Boiling Point | 180.5 °C | 173 °C | 174.1 °C |

| Melting Point | -17.0 °C | -24.7 °C | 53.1 °C |

| Water Solubility | 145 mg/L at 25 °C | 123 mg/L at 25 °C | 80 mg/L at 25 °C |

Toxicokinetics

The toxicokinetics of dichlorobenzenes involve absorption, distribution, metabolism, and excretion. Following inhalation or oral exposure, DCBs are readily absorbed into the bloodstream. They are distributed to various tissues, with a tendency to accumulate in adipose tissue due to their lipophilic nature. Metabolism primarily occurs in the liver through oxidation, leading to the formation of dichlorophenols, which are then conjugated with glutathione and excreted in the urine.

Non-Clinical Toxicology

A summary of the key non-clinical toxicology findings for dichlorobenzenes is presented below, categorized by the route of exposure and health effect.

Inhalation Toxicity

| Study Type | Species | Exposure Duration | NOAEL | LOAEL | Effects Observed |

| Acute | Rat | 6 hours | - | 1532 ppm (LC50) | Mortality |

| Acute | Mouse | 6 hours | - | 1236 ppm (LC50) | Mortality |

| Chronic | Human | Occupational | - | 100 ppm | Irritation to eyes and respiratory passages |

Oral Toxicity

| Study Type | Species | Exposure Duration | NOAEL | LOAEL | Effects Observed |

| Acute | Rat | Single dose | - | 300 mg/kg | Liver and kidney toxicity |

| Subchronic | Rat | 90 days | 10 mg/kg/day | 25 mg/kg/day | Increased liver weight, hepatocellular hypertrophy |

| Chronic | Mouse | 2 years | - | 120 mg/kg/day | Liver and kidney tumors |

Genotoxicity

In vitro and in vivo studies have shown mixed results for the genotoxicity of dichlorobenzenes. Some studies have indicated a potential for DNA damage, while others have been negative. The EPA has classified 1,3-DCB as not classifiable as to human carcinogenicity (Group D).[2]

Carcinogenicity

Chronic oral exposure to 1,4-DCB has been shown to cause liver tumors in mice and kidney tumors in male rats. The International Agency for Research on Cancer (IARC) has classified 1,4-DCB as possibly carcinogenic to humans (Group 2B).

Mechanisms of Toxicity

The primary target organ for dichlorobenzene toxicity is the liver.[2] The proposed mechanism of toxicity involves metabolic activation to reactive metabolites that can bind to cellular macromolecules, leading to oxidative stress, cellular damage, and, in chronic cases, tumor formation. For 1,4-DCB, the mechanism of kidney tumorigenesis in male rats is thought to be related to the accumulation of alpha-2u-globulin.

Below is a generalized signaling pathway for hepatotoxicity induced by chlorinated aromatic compounds.

Caption: Generalized signaling pathway for dichlorobenzene-induced hepatotoxicity.

Experimental Protocols

The following are outlines of standard experimental protocols used in the toxicological assessment of chemicals like dichlorobenzenes.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, female rats from a standard strain are used.

-

Procedure:

-

A single animal is dosed with the test substance at a starting dose level.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level.

-

This sequential dosing continues until the criteria for stopping the test are met.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Procedure:

-

Several strains of bacteria, each carrying a different mutation in the histidine (for Salmonella) or tryptophan (for E. coli) operon, are used.

-

The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal agar medium lacking the specific amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

Below is a workflow diagram for a typical in vivo toxicology study.

Caption: A typical workflow for an in vivo subchronic toxicology study.

Conclusion

The toxicological profile of dichlorobenzenes is characterized by hepatotoxicity and, for some isomers, potential carcinogenicity. The mechanisms of toxicity are linked to metabolic activation and oxidative stress. The provided data and protocols offer a framework for understanding and evaluating the toxicological risks associated with this class of chemicals. For a definitive toxicological profile of a specific compound referred to as "this compound," a clear chemical identity (e.g., CAS number) is essential for targeted data retrieval and analysis.

References

An In-depth Technical Guide to the Detection of 3-(diethylcarbamoyl)benzoic acid (DCBA) in Human Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(diethylcarbamoyl)benzoic acid (DCBA) is a primary metabolite of N,N-diethyl-m-toluamide (DEET), the most common active ingredient in commercial insect repellents.[1][2] Given the widespread use of DEET-containing products, there is significant interest in monitoring human exposure. This compound is considered a more reliable and sensitive urinary biomarker of DEET exposure than DEET itself, as it is detected more frequently and at higher concentrations in the general population.[1][3][4] According to the National Health and Nutrition Examination Survey (NHANES), an estimated 84% of the U.S. population has detectable concentrations of this compound in their urine.[1] This guide provides a comprehensive overview of the state-of-the-art methodology for this compound detection in human urine, presents key quantitative data, and outlines detailed experimental protocols for researchers in the field.

Metabolic Pathway of DEET to this compound

DEET undergoes Phase I metabolism in the liver, primarily mediated by cytochrome P-450 enzymes.[3][4] The metabolic process involves the oxidation of the methyl group on the benzyl ring, leading to the formation of N,N-diethyl-3-hydroxymethylbenzamide (DHMB). This intermediate is further oxidized to a short-lived aldehyde, which is then converted to the final carboxylic acid metabolite, this compound.[3] Both DEET and its metabolites can also undergo Phase II metabolism, such as glucuronidation, before being excreted in the urine.[3]

Metabolic pathway of DEET to its primary urinary metabolite, this compound.

Quantitative Data on this compound in Human Urine

The following table summarizes urinary concentrations of this compound from the National Health and Nutrition Examination Survey (NHANES) for the U.S. population between 2007 and 2010. This data provides a valuable reference for population-level exposure to DEET.

| Survey Years | Population Group | Sample Size | Geometric Mean (95% CI) (µg/L) | 50th Percentile (95% CI) (µg/L) | 75th Percentile (95% CI) (µg/L) | 90th Percentile (95% CI) (µg/L) | 95th Percentile (95% CI) (µg/L) |

| 2007–2008 | Total | 2,538 | 3.50 (2.64–4.64) | 2.37 (1.88–3.10) | 9.14 (5.61–14.5) | 33.9 (20.5–53.1) | 79.2 (37.9–145) |

| 2009–2010 | Total | 2,735 | 4.54 (3.35–6.15) | 3.40 (2.31–4.95) | 13.8 (8.63–20.6) | 51.9 (31.1–108) | 165 (57.8–464) |

| 2007–2008 | 6–11 years | 378 | 4.44 (3.73–5.29) | 3.44 (2.70–5.87) | 12.7 (9.54–15.9) | 42.0 (24.2–70.4) | 79.7 (44.9–114) |

| 2009–2010 | 6–11 years | 385 | 6.44 (3.72–11.1) | 5.35 (2.58–8.86) | 18.5 (8.15–37.9) | 83.8 (28.4–439) | 316 (41.2–3970) |

| 2007–2008 | 12–19 years | 380 | 5.26 (3.47–7.98) | 4.37 (2.68–5.98) | 13.1 (6.81–25.8) | 35.4 (20.4–71.2) | 71.2 (30.7–700) |

| 2009–2010 | 12–19 years | 398 | 6.58 (4.49–9.66) | 4.63 (2.82–8.64) | 18.9 (10.7–33.6) | 87.8 (32.9–186) | 186 (31.1–1130) |

| 2007–2008 | 20–59 years | 1,157 | 3.33 (2.56–4.35) | 2.23 (1.83–2.90) | 7.95 (5.05–14.5) | 30.8 (17.4–53.1) | 75.6 (39.3–131) |

| 2009–2010 | 20–59 years | 1,300 | 4.39 (3.29–5.86) | 3.33 (2.23–4.95) | 14.0 (8.36–20.9) | 51.4 (32.6–95.8) | 138 (52.9–280) |

| 2007–2008 | ≥60 years | 623 | 2.78 (1.75–4.42) | 1.64 (0.936–3.06) | 6.15 (3.08–16.9) | 34.7 (16.3–75.4) | 103 (32.4–200) |

| 2009–2010 | ≥60 years | 652 | 3.42 (2.39–4.91) | 2.13 (1.45–4.00) | 9.63 (5.33–17.1) | 35.4 (19.7–63.8) | 103 (43.2–346) |

| Data sourced from the National Health and Nutrition Examination Survey (NHANES) 2007–2010.[5] |

Experimental Protocol: On-line SPE-HPLC-MS/MS

The gold standard for the quantification of this compound in human urine is on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-isotope dilution tandem mass spectrometry (HPLC-MS/MS).[3][6][7] This method offers high throughput, sensitivity, and selectivity, requiring only a small volume of urine.[3]

Workflow for the analysis of this compound in human urine samples.

Reagents and Materials

-

HPLC-grade methanol and acetonitrile

-

Deionized water

-

Formic acid

-

β-glucuronidase enzyme solution

-

This compound analytical standard

-

Isotope-labeled this compound internal standard (ISTD)

-

Quality control (QC) urine pools (low and high concentrations)

Sample Preparation

-

Aliquoting: In a 96-well plate, add 100-200 µL of each urine sample, standard calibrator, and QC sample to designated wells.[7]

-

Internal Standard Spiking: Add a solution containing the isotope-labeled internal standard to each well.[7]

-

Enzymatic Hydrolysis: To account for Phase II metabolites, perform enzymatic hydrolysis. Add a β-glucuronidase enzyme solution to each well and incubate the plate (e.g., for 17 hours at 37°C) to deconjugate the glucuronidated forms of this compound.[3][7]

-

Acidification: After incubation, stop the enzymatic reaction and acidify the samples by adding a small volume of formic acid to each well.[7]

Instrumental Analysis: On-line SPE-HPLC-MS/MS

-

System Configuration: The system consists of an HPLC system with two pumps (one for SPE, one for analytical gradient), an autosampler, a column switching valve, an on-line SPE column, an analytical column, and a tandem mass spectrometer.

-

On-line SPE:

-

Loading/Washing: The prepared sample is injected and loaded onto a pre-concentration column (e.g., a monolithic or reversed-phase SPE column).[3][7] During this step, interfering hydrophilic substances are washed to waste.

-

Elution: After washing, the column switching valve is actuated, and the analytical HPLC mobile phase back-flushes the retained analytes (including this compound and its ISTD) from the SPE column onto the analytical column.[7]

-

-

HPLC Separation:

-

Column: A reversed-phase analytical column (e.g., C18) is used to chromatographically separate this compound from other urine components.[3]

-

Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol is typically used.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: The column effluent is directed to the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) in positive ion mode.[3][6]

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its isotope-labeled internal standard are monitored for sensitive and selective quantification.[3]

-

Quality Control and Quantification

-

Calibration: A calibration curve is generated using standard solutions of known this compound concentrations.

-

Quantification: The concentration of this compound in the urine samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Quality Control: Low and high concentration QC samples are analyzed in each analytical run to ensure the accuracy and precision of the data.[1] Limits of detection (LOD) for this compound are typically in the range of 0.1 to 1.0 ng/mL (or µg/L).[1][3][6]

Conclusion

The quantification of urinary this compound is a robust and reliable method for assessing human exposure to DEET. The on-line SPE-HPLC-MS/MS methodology detailed in this guide provides the necessary sensitivity, specificity, and throughput for large-scale biomonitoring studies and clinical research. The provided quantitative data from NHANES serves as a crucial baseline for interpreting exposure levels in various populations. This technical guide equips researchers and professionals with the foundational knowledge required to implement and interpret this compound detection in human urine samples.

References

- 1. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Drug Metabolite | TargetMol [targetmol.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 6-3, Geometric Mean and Selected Percentiles of Urine Concentrations of 3-(Diethylcarbamoyl) Benzoic Acid (this compound) (µg/L) for the U.S. Population from the National Health and Nutrition Examination Survey (NHANES) 2007–2010a - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 7. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

background levels of DCBA in the general population

An important clarification regarding the acronym "DCBA" is necessary for this in-depth technical guide. The literature reveals that "this compound" can refer to at least two distinct chemical compounds relevant to human exposure and biomonitoring:

-

2,6-Dichlorobenzamide (BAM) : A primary degradation product of the herbicide dichlobenil, which is a notable contaminant in groundwater and drinking water.

-

3-Diethylcarbamoyl benzoic acid : A major metabolite of N,N-diethyl-m-toluamide (DEET), the active ingredient in many insect repellents.

Given that researchers, scientists, and drug development professionals require chemical specificity, this guide will address both compounds in separate sections to avoid ambiguity and provide a comprehensive overview of the available data for each.

Section 1: 2,6-Dichlorobenzamide (BAM)

Data Presentation: BAM in Drinking Water

The following table summarizes the quantitative data on BAM concentrations found in drinking water, primarily from Danish environmental surveys. These findings are significant as they represent a direct source of exposure to the general population in the surveyed regions.

| Location/Study Period | Sample Type | Mean/Median Concentration (µg/L) | Maximum Concentration (µg/L) | Percentage of Samples Exceeding 0.1 µg/L | Reference |

| Denmark / 1992-2001 | Water supply wells | Mean: 0.318 / Median: 0.040 | 560 | 7.2% | [2] |

| Denmark (Four Counties) / 2002 | Small water supply wells | Not Reported | 14 | Not Reported | [2] |

Experimental Protocols for BAM Analysis in Water

The accurate quantification of BAM in environmental samples is critical for assessing public health risks. Two primary methodologies are highlighted in the literature: Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. GC/MS Method for BAM in Water

This method involves solid-phase extraction (SPE) followed by analysis using a gas chromatograph coupled with a mass spectrometer.

-

Principle : A water sample is passed through a solid-phase extraction disk which retains BAM. The analyte is then eluted with a solvent, concentrated, and analyzed by GC/MS in selected ion monitoring (SIM) mode for quantification.[3]

-

Sample Preparation :

-

A 1-liter water sample is passed through a divinylbenzene (DVB) Speedisk™ solid phase extraction disk under vacuum.[3]

-

The disk is eluted with methylene chloride.[3]

-

1-heptanol is added as a keeper, and the eluate is gently concentrated under a nitrogen stream.[3]

-

An internal standard (e.g., 2,4,6-trichlorobenzonitrile) is added to the concentrated sample for quantitation.[3]

-

-

Instrumentation :

-

Gas Chromatograph : Equipped with a Restek RTX-200 column (30 m X 0.25 mm X 0.5 µm).[3]

-

Temperature Program : 70°C for 1 min, then ramped at 10°C/min to 270°C and held for 1 min.[3]

-

Mass Spectrometer : Operated in Selected Ion Monitoring (SIM) mode, monitoring m/z 171, 173, 175, 189, 205, and 207.[3]

-

-

Quantification : A 5-point calibration curve is generated by plotting the analyte/internal standard ratio against the concentration. The limit of quantitation (LOQ) for this method is reported as 0.100 µg/L.[3]

2. LC-MS/MS Method for BAM in Water

This method offers high sensitivity and specificity for the determination of BAM and its degradation products.

-

Principle : Water samples are concentrated using solid-phase extraction, and the resulting extract is analyzed by liquid chromatography coupled to tandem mass spectrometry with electrospray ionization.[4][5]

-

Sample Preparation :

-

Instrumentation :

-

Liquid Chromatograph : Separates BAM from other compounds in the extract.

-

Tandem Mass Spectrometer : Provides detection and quantification.

-

-

Performance : This method has demonstrated a limit of detection (LOD) for BAM in groundwater of 0.010 µg/L and a limit of quantification (LOQ) of 0.035 µg/L.[4]

Mandatory Visualization: BAM Exposure Pathway

The following diagram illustrates the environmental formation of BAM from its parent herbicide and the subsequent primary exposure route to the general population.

Caption: Environmental pathway of 2,6-Dichlorobenzamide (BAM) from herbicide to human exposure.

Section 2: 3-Diethylcarbamoyl Benzoic Acid (from DEET)

This section addresses 3-Diethylcarbamoyl benzoic acid (this compound), a major urinary metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET).[6][7][8] Unlike BAM, biomonitoring data for this this compound is available from studies in the general population, including children.[8][9]

Data Presentation: this compound Biomonitoring Data

The table below summarizes urinary concentrations of this compound from a Canadian study on children. This data provides insight into exposure levels in a vulnerable population segment, even noting that those who did not use insect repellent on the study day still had detectable levels of this compound.[8]

| Population | Sample Type | Key Findings | Notes | Reference |

| Canadian Children (7-13 years) | Spot Urine | This compound was the predominant metabolite of DEET exposure.[8] | The study was observational, with children using insect repellent as they normally would at a summer camp.[8] | [8][9] |

| This compound levels were elevated 8 to 14 hours post-application of insect repellent.[8] | Even children not using repellent on the study day had detectable this compound levels, suggesting complex, multi-route exposure.[8] | |||

| This compound concentrations were 28- to 60-times higher than the other measured DEET metabolite, DHMB.[9] | A total of 389 urine samples were collected from 124 children.[8] |

Experimental Protocols for this compound Analysis in Urine

Biomonitoring for DEET exposure typically involves the analysis of its metabolites in urine, as the parent compound is rapidly metabolized.

-

Principle : Urinary concentrations of this compound are quantified using methods like isotope-dilution tandem mass spectrometry, which provides high accuracy and sensitivity.

-

Sample Collection : Multiple spot urine samples are collected over a 24-hour period to capture the excretion curve of the metabolites post-exposure.[8]

-

Sample Preparation :

-

Urine samples are typically stored frozen until analysis.

-

An enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required to deconjugate metabolites before extraction.

-

A simple dilution of the urine with water or formic acid can be used to reduce matrix effects.

-

-

Instrumentation :

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the standard for quantifying DEET metabolites in urine. Isotope-labeled internal standards are used to ensure accuracy.

-

-

Quantification : Concentrations are often adjusted for urine dilution using specific gravity or creatinine levels to allow for meaningful comparison between samples.

Mandatory Visualization: DEET Metabolism Pathway

The following diagram illustrates the metabolic conversion of DEET to its primary and secondary metabolites within the human body.

Caption: Metabolic pathway of DEET to its major urinary metabolite, this compound, in humans.

References

- 1. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – Complete html [www2.mst.dk]

- 2. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – 1 General description [www2.mst.dk]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry [agris.fao.org]

- 6. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an observational exposure human biomonitoring study to assess Canadian children’s DEET exposure during protective use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomonitoring of DEET and this compound in Canadian children following typical protective insect repellent use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of an observational exposure human biomonitoring study to assess Canadian children’s DEET exposure during protective use | PLOS One [journals.plos.org]

The Nexus of DEET Application and DCBA Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the topical application of N,N-Diethyl-m-toluamide (DEET), the world's most common active ingredient in insect repellents, and the subsequent systemic concentration of its primary metabolite, 3-(diethylcarbamoyl)benzoic acid (DCBA). Understanding this relationship is paramount for assessing exposure, conducting risk evaluations, and informing the development of safer and more effective repellent formulations. This document provides a comprehensive overview of the metabolic pathways, quantitative exposure data, and the experimental protocols used to measure these compounds.

Introduction: From Repellent to Metabolite

DEET has been a cornerstone of insect-borne disease prevention for over six decades, valued for its broad efficacy against a range of vectors.[1][2] Upon dermal application, a portion of DEET is absorbed into the systemic circulation, where it undergoes rapid and extensive metabolism, primarily in the liver.[1][3][4][5] The principal metabolic pathway involves the oxidation of the methyl group on the toluene ring, leading to the formation of this compound.[3][6] Due to the rapid metabolism and clearance of the parent compound, this compound has been identified as a more reliable and sensitive urinary biomarker for assessing DEET exposure in human populations.[4][6][7][8]

Metabolic Pathway of DEET

The biotransformation of DEET is a multi-step process mediated by hepatic cytochrome P450 (CYP) enzymes. The primary pathway leading to this compound formation involves two key oxidative steps. Initially, the methyl group of DEET is hydroxylated to form an intermediate metabolite, N,N-diethyl-3-hydroxymethylbenzamide (DHMB). Subsequently, this alcohol intermediate is further oxidized to a carboxylic acid, yielding this compound.[3][6] Another significant metabolic route is the N-dealkylation of the diethylamino group.[3]

The following diagram illustrates the primary metabolic pathway of DEET to this compound.

Caption: Metabolic pathway of DEET to its primary metabolite, this compound.

Quantitative Analysis of DEET and this compound

Numerous studies have quantified the concentrations of DEET and its metabolites in biological matrices, primarily urine, following controlled and real-world exposure scenarios. These data are crucial for establishing baseline exposure levels and understanding the toxicokinetics of DEET.

Urinary Concentrations of DEET and Metabolites

The following table summarizes urinary concentrations of DEET, this compound, and DHMB from various human biomonitoring studies.

| Study Population | Matrix | Compound | Concentration Range | Detection Frequency | Citation |

| U.S. General Population (NHANES 2007-2010) | Urine | DEET | >0.08 - 45.1 µg/L | ~3% | [8][9] |

| This compound | >0.48 - 30,400 µg/L | ~84% | [8][9] | ||

| DHMB | >0.09 - 332 µg/L | Not specified | [8][9] | ||

| Canadian Children (7-13 years) | Urine | DEET | >97% | [10] | |

| This compound | 100% | [10] | |||

| DHMB | 100% | [10] | |||

| Japanese Adults (Observational Study) | Urine | DEET | 5.1 - 69.8 µg/L (max) | Not specified | [11] |

| This compound | >7000 µg/L (max) | Not specified | [11] | ||

| Atlanta Adults (No known occupational exposure) | Urine | This compound | Detected in 36 of 75 samples | 48% | [6] |

Excretion Profile Following Dermal Application

A study on Canadian children provided insights into the excretion kinetics of DEET and this compound following typical insect repellent use.

| Compound | Median Percentage of Applied Dose Excreted in Urine | Peak Urinary Elevation Post-Application | Citation |

| DEET | 0.001% | 2 - 8 hours | [12][13] |

| This compound | 1.3% | 8 - 14 hours | [12][13] |

These findings highlight that a small fraction of dermally applied DEET is absorbed and excreted in urine, with this compound being the predominant urinary metabolite.[12][13]

Experimental Protocols

The accurate quantification of DEET and its metabolites in biological samples is essential for exposure assessment. The most common analytical approach involves sample preparation followed by instrumental analysis.

Sample Preparation and Analysis Workflow

A typical workflow for the analysis of DEET and its metabolites in urine is depicted below.

Caption: General experimental workflow for urinary DEET and this compound analysis.

Detailed Methodologies

1. Sample Collection and Storage: Urine samples are collected in sterile polypropylene containers. To account for urinary dilution, specific gravity is measured using a refractometer. Samples are then aliquoted and stored at -40°C or below until analysis.[7]

2. Enzymatic Hydrolysis: To quantify both free and conjugated metabolites, urine samples are subjected to enzymatic hydrolysis. This is typically achieved by incubating the samples with β-glucuronidase from Helix pomatia at 37°C overnight.[7][10]

3. Solid-Phase Extraction (SPE): Following hydrolysis, the samples undergo SPE for cleanup and pre-concentration of the analytes. A common stationary phase used is an Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent.[10]

4. Instrumental Analysis: The extracted and reconstituted samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[6][7][10] Isotope-dilution is often employed for accurate quantification, where stable isotope-labeled internal standards for DEET and its metabolites are spiked into the samples prior to preparation.[6][7] Detection is typically performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[6][7]

5. Quality Control: Analytical runs include blanks, and low- and high-concentration quality control materials to ensure the accuracy and precision of the data.[14] The limits of detection (LODs) for these methods are typically in the sub-µg/L range.[7][10][14]

Logical Relationship: Application to Biomarker Detection

The logical sequence from the application of a DEET-containing product to the detection of the this compound biomarker is a critical concept for interpreting biomonitoring data.

Caption: Logical flow from DEET application to this compound biomarker detection.

Conclusion and Future Directions

The conversion of DEET to this compound is a well-established metabolic process, making this compound an invaluable biomarker for assessing human exposure to DEET-containing products. The quantitative data summarized herein provide a baseline for exposure levels in various populations. The detailed experimental protocols offer a standardized approach for the reliable quantification of these compounds.

Future research should focus on several key areas:

-

Investigating the impact of formulation on DEET absorption and metabolism: Different formulations may alter the rate and extent of DEET penetration, thereby influencing systemic this compound concentrations.[1]

-

Exploring potential gender differences in DEET metabolism: Limited evidence suggests that there may be sex-based differences in the metabolic pathways of DEET.[3]

-

Elucidating the downstream signaling effects of DEET and this compound: While the primary metabolic pathway is clear, further investigation into the potential cellular and molecular effects of these compounds is warranted.

-

Refining toxicokinetic models: More comprehensive data will aid in the development of more accurate models to predict internal dose from external application scenarios.

By continuing to explore the intricate relationship between DEET application and this compound concentration, the scientific community can ensure the safe and effective use of this vital public health tool.

References

- 1. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and molecular mechanisms of DEET toxicity and disease-carrying insect vectors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Request Rejected [gulflink.osd.mil]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of an observational exposure human biomonitoring study to assess Canadian children’s DEET exposure during protective use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomonitoring of DEET and this compound in Canadian children following typical protective insect repellent use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. stacks.cdc.gov [stacks.cdc.gov]

The Pharmacokinetics of DEET and its Metabolic Conversion to DCBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of the widely used insect repellent, N,N-diethyl-m-toluamide (DEET), with a specific focus on its metabolic conversion to 3-(diethylcarbamoyl)benzoic acid (DCBA). This document synthesizes key findings on the absorption, distribution, metabolism, and excretion of DEET and its primary metabolites, presenting quantitative data in a comparative format. Detailed experimental protocols for seminal studies in the field are provided to facilitate replication and further research.

Introduction

N,N-diethyl-m-toluamide (DEET) is a highly effective and broadly utilized topical insect repellent.[1][2] Understanding its pharmacokinetic properties is crucial for assessing its safety and efficacy. Upon dermal application, DEET is partially absorbed into the systemic circulation, where it undergoes extensive metabolism primarily in the liver.[2][3] One of the key metabolic pathways involves the oxidation of the methyl group on the aromatic ring, leading to the formation of several metabolites, with 3-(diethylcarbamoyl)benzoic acid (this compound) being a major urinary end-product.[1][3][4] This guide will elucidate the metabolic journey from DEET to this compound, providing a comprehensive resource for professionals in toxicology, pharmacology, and drug development.

Metabolic Pathway of DEET to this compound

The biotransformation of DEET to this compound is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][5] The initial and rate-limiting step is the oxidation of the methyl group of DEET to form N,N-diethyl-m-hydroxymethylbenzamide (BALC), also known as N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB).[1][5][6] This intermediate alcohol is then further oxidized to an aldehyde, which is subsequently and rapidly converted to the carboxylic acid, this compound.[1]

The following diagram illustrates this principal metabolic pathway:

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of DEET and its metabolites that have been reported in the literature for both human and animal models.

Table 1: Human Pharmacokinetic Parameters of DEET and Metabolites

| Parameter | DEET | BALC (DHMB) | This compound | Study Conditions | Reference |

| Dermal Absorption | 5.6% - 17% of applied dose | - | - | Topical application to forearm | [7] |

| Plasma Half-life (t½) | 2.5 - 9 hours | - | - | Varies with formulation and species | [7] |

| Primary Route of Excretion | Urine | Urine | Urine | Following dermal and oral administration | [3][4] |

| Major Urinary Metabolite | - | - | Yes | Detected at the highest concentrations in urine | [1] |

Table 2: Animal Pharmacokinetic Parameters of DEET and Metabolites

| Parameter | Value | Species | Study Conditions | Reference |

| Dermal Absorption | ~10-60% | Varies | Topical application | [8] |

| Plasma Half-life (t½) | 2.56 hours | Beagle Dog | Intravenous administration | [9] |

| Peak Plasma Concentration (Cmax) | 1-2 hours post-dose | Beagle Dog | Dermal application of lotion | [9] |

| Transdermal Bioavailability | 14.0% - 18.3% | Beagle Dog | Dermal application of lotion | [9] |

| Primary Route of Excretion | Urine | Rat | Oral and dermal administration | [7] |

Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in characterizing the pharmacokinetics of DEET to this compound conversion.

In Vitro Metabolism of DEET using Human Liver Microsomes

This protocol is a composite based on methodologies described in studies investigating the enzymatic conversion of DEET.[5][10][11][12]

Objective: To identify the primary metabolites of DEET and the cytochrome P450 enzymes responsible for their formation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

DEET standard

-

NADPH regenerating system (e.g., 20 mM NADPH solution)

-

100 mM Phosphate buffer (pH 7.4)

-

Various cDNA-expressed human CYP450 isoforms

-

Organic solvent for reaction termination (e.g., acetonitrile or ethyl acetate)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the desired concentration of HLMs (e.g., 0.5-1.0 mg/mL).

-

Incubation: Add DEET to the reaction mixture at various concentrations (e.g., 1-1000 µM). Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

-

CYP450 Isoform Identification: Repeat the incubation procedure using individual cDNA-expressed human CYP450 isoforms to determine the specific enzymes responsible for the formation of each metabolite.

-

Analysis: Analyze the samples by HPLC-MS/MS to identify and quantify DEET and its metabolites, including BALC (DHMB).

Human Pharmacokinetic Study of Topically Applied DEET

This protocol outlines a typical experimental design for an in vivo human study to assess the absorption, metabolism, and excretion of DEET and its metabolites.

Objective: To determine the pharmacokinetic profile of DEET and its metabolites, including this compound, following dermal application in human volunteers.

Experimental Workflow:

Procedure:

-

Volunteer Recruitment: Recruit a cohort of healthy adult volunteers. Obtain informed consent and screen for inclusion/exclusion criteria.

-

Baseline Sampling: Collect baseline blood and urine samples from each volunteer prior to DEET application.

-

DEET Application: Apply a precise dose of a DEET-containing formulation to a well-defined area of the skin (e.g., the forearm).

-

Serial Sampling: Collect blood and urine samples at predetermined time intervals post-application (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Sample Processing and Analysis:

-

Urine Samples: To quantify total this compound (conjugated and unconjugated), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[1][13] Following hydrolysis, subject the samples to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[13][14]

-

Plasma/Serum Samples: Process blood samples to obtain plasma or serum. Perform protein precipitation followed by SPE.

-

Quantification: Analyze the processed samples using a validated HPLC-MS/MS method to determine the concentrations of DEET, BALC (DHMB), and this compound.[1][13][14]

-

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the curve (AUC).

Conclusion

The metabolic conversion of DEET to this compound is a significant pathway in the elimination of this widely used insect repellent. The process, initiated by CYP450-mediated hydroxylation to BALC (DHMB) and subsequent oxidation, results in the formation of the major urinary metabolite, this compound. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development, facilitating a deeper understanding of the pharmacokinetics of DEET and providing a foundation for future research and safety assessments.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Pharmacokinetics of insect repellent N,N-diethyl-m-toluamide in beagle dogs following intravenous and topical routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Metabolism of N,N-diethyl-m-toluamide (DEET) by liver microsomes from male and female rats. Simultaneous quantitation of DEET and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Sources of Environmental 3,5-Dichlorobenzoic Acid (DCBA) Contamination

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzoic acid (DCBA) is an emerging environmental contaminant originating from diverse anthropogenic sources. This technical guide provides a comprehensive overview of the primary pathways of this compound contamination, including its formation as a degradation product of widely used consumer and agricultural products, and its direct release from industrial manufacturing processes. This document details the chemical transformations leading to this compound's environmental persistence, summarizes reported environmental concentrations, and provides established analytical methodologies for its detection in various environmental matrices. Furthermore, it explores the toxicological implications by examining cellular signaling pathways potentially disrupted by chlorobenzoic acids, offering a foundational understanding for researchers in environmental science and drug development.

Introduction to 3,5-Dichlorobenzoic Acid (this compound)

3,5-Dichlorobenzoic acid (C₇H₄Cl₂O₂) is a halogenated aromatic carboxylic acid.[1][2][3][4][5][6][7] While not a household name, its presence in the environment is a growing concern due to its persistence and potential for ecological and human health impacts. This compound's entry into the environment is multifaceted, stemming from both direct and indirect sources. Understanding these sources is critical for developing effective monitoring and remediation strategies. This guide will delve into the core origins of this compound contamination, providing the technical detail necessary for a thorough scientific understanding.

Primary Sources of Environmental this compound Contamination

The environmental burden of this compound is primarily attributed to three main sources: its use as a chemical intermediate in industrial synthesis, its formation as a metabolite of the widely used insect repellent DEET, and its generation as a degradation product of the herbicide propyzamide.

Industrial Synthesis and Application

3,5-Dichlorobenzoic acid serves as a crucial building block in the chemical industry for the synthesis of a variety of products, including pharmaceuticals, agrochemicals, and dyes.[1][8] Industrial manufacturing processes, such as the chlorination of benzonitrile followed by hydrolysis, can lead to the direct release of this compound into the environment through wastewater effluent if not adequately treated.[8] While specific data on industrial effluent concentrations of this compound are not widely available in public literature, the potential for point source contamination from manufacturing facilities is a significant concern. It is also used as a herbicide itself, acting by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants.[1]

Degradation of N,N-Diethyl-meta-toluamide (DEET)

N,N-Diethyl-meta-toluamide (DEET) is one of the most common active ingredients in insect repellents. Following application, DEET can be absorbed through the skin and is also washed off into wastewater systems during bathing or laundering of treated clothing. In the environment and within the human body, DEET undergoes metabolic transformation, leading to the formation of several metabolites, with 3,5-dichlorobenzoic acid being a significant end-product. This metabolic process highlights a diffuse source of this compound contamination directly linked to consumer product usage.

Degradation of the Herbicide Propyzamide

Propyzamide is a selective herbicide used to control grasses and broadleaf weeds in a variety of agricultural and horticultural settings.[9] In the soil, propyzamide undergoes microbial degradation, which can lead to the formation of this compound as a persistent metabolite.[9] The repeated application of propyzamide in agricultural fields can lead to the accumulation and subsequent migration of this compound into surrounding water bodies through runoff and leaching.[9][10][11]

Environmental Fate and Transport

This compound is a relatively water-soluble compound, which facilitates its transport in aquatic environments.[8] Its persistence in soil and water is influenced by factors such as microbial activity, sunlight (photodegradation), and soil composition. Due to its stability, this compound has the potential for long-range transport from its original source, leading to widespread, low-level contamination of surface water and groundwater.

Quantitative Data on Environmental Concentrations

The presence of this compound has been documented in various environmental compartments. The following tables summarize the reported concentrations of this compound and its parent compounds in water and soil.

Table 1: Concentrations of this compound and Related Compounds in Water

| Compound | Matrix | Concentration Range | Location/Study | Citation |

| 3,5-Dichlorobenzoic acid | Groundwater | 1.172 µg/L (average) | Ireland | [12] |

| DEET | Surface Water | up to 32.18 µg/L | Not Specified | [13] |

Table 2: Concentrations of Propyzamide and its Metabolites in Soil

| Compound/Analyte | Matrix | Concentration Range | Study Details | Citation |

| Propyzamide residues convertible to 3,5-dichlorobenzoate | Fresh Pea Vines | 0.98 ppm | Single broadcast foliar application of propyzamide at 1.48 lb ai/A. | [9] |

| Propyzamide residues convertible to 3,5-dichlorobenzoate | Dry Pea Hay | 2.40 ppm | Single broadcast foliar application of propyzamide at 1.48 lb ai/A. | [9] |

| Propyzamide residues convertible to 3,5-dichlorobenzoate | Dry Peas | 0.08 ppm | Single broadcast foliar application of propyzamide at 1.48 lb ai/A. | [9] |

| Chlorobenzoic acids (total) | Contaminated Soil | 3.1 µg/g | Historically PCB-contaminated site. | [14] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in environmental samples is crucial for assessing the extent of contamination. The following are detailed methodologies for the analysis of this compound in water and soil matrices.

Analysis of this compound in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the detection of polar pesticides and their metabolites in water samples.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Filter the Sample: Filter the water sample (typically 1 liter) through a 0.45 µm filter to remove suspended solids.

-

Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the Sample: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elute the Analyte: Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol.

-

Concentrate the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

5.1.2. Instrumental Analysis: LC-MS/MS

-

Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Mass Spectrometry: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions for 3,5-DCBA: Precursor ion (m/z) 189 -> Product ions (m/z) 145 and 121.[15]

-

Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves extraction, derivatization, and subsequent analysis by GC-MS.

5.2.1. Sample Preparation: Extraction and Derivatization

-

Extraction:

-

Weigh 10 g of homogenized soil into a centrifuge tube.

-

Add 20 mL of an appropriate extraction solvent (e.g., acetone or a mixture of acetone and hexane).

-

Sonricate the mixture for 15-30 minutes.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process twice more and combine the supernatants.

-

-

Derivatization:

-

Concentrate the combined extract to near dryness.

-

Add a derivatizing agent such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group of this compound into a more volatile ester or silyl ester, respectively.[2][14][16][17]

-

Follow the specific reaction conditions (temperature and time) recommended for the chosen derivatizing agent.

-

After derivatization, the sample is ready for GC-MS analysis.

-

5.2.2. Instrumental Analysis: GC-MS

-

Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation of analytes.

-

Mass Spectrometry: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for higher sensitivity.

Visualization of Pathways

To understand the origins and potential biological effects of this compound, the following diagrams illustrate the degradation pathways leading to its formation and a representative cellular signaling pathway that may be affected by chlorobenzoic acids.

Degradation Pathways

Degradation pathways of DEET and Propyzamide to 3,5-DCBA.

Experimental Workflow for Water Analysis

Experimental workflow for the analysis of this compound in water samples.

Postulated Pro-inflammatory Signaling Pathway

While specific signaling pathways for 3,5-DCBA are not well-documented, chlorogenic acid, which shares a benzoic acid-like core structure, has been shown to modulate inflammatory pathways. It is plausible that chlorobenzoic acids could interact with similar pathways. The following diagram illustrates a generalized pro-inflammatory signaling cascade that could be a target for toxicological investigation of this compound.

Postulated pro-inflammatory signaling pathways potentially affected by chlorobenzoic acids.

Conclusion

The environmental contamination of 3,5-dichlorobenzoic acid is a multifaceted issue with significant implications for environmental health. Its origins as a breakdown product of common consumer and agricultural chemicals, coupled with direct industrial releases, necessitate a comprehensive approach to its monitoring and regulation. The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound in environmental matrices. Further research into the specific toxicological effects and cellular signaling pathways affected by this compound is crucial for a complete understanding of its risk profile and for the development of targeted therapeutic and remediation strategies. This guide serves as a foundational resource for scientists and professionals dedicated to addressing the challenges posed by emerging environmental contaminants.

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of automated off-line solid-phase extraction LC-MS/MS to monitor EPA priority endocrine disruptors in tap water, surface water, and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichlorobenzoic acid [webbook.nist.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. epa.gov [epa.gov]

- 8. A Cellular Mechanism to Detect and Alleviate Reductive Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsrc [chemsrc.com]

- 12. lcms.cz [lcms.cz]

- 13. mpra.ub.uni-muenchen.de [mpra.ub.uni-muenchen.de]

- 14. researchgate.net [researchgate.net]

- 15. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Standards for 3-(Diethylcarbamoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards for 3-(diethylcarbamoyl)benzoic acid (CAS No. 72236-23-8). It is intended to be a core resource for researchers, scientists, and professionals involved in drug development and quality control who are working with this compound. This document outlines the key physicochemical properties, analytical methodologies for characterization and quantification, and expected spectral data for this analytical standard.

Physicochemical Properties

3-(Diethylcarbamoyl)benzoic acid is a derivative of benzoic acid characterized by a diethylcarbamoyl group at the meta-position of the benzene ring. Its analytical standard is typically a white to off-white solid. While specific experimental data for some physical properties are not widely published, known data and properties of closely related compounds provide a strong basis for its characterization.

Table 1: Physicochemical and General Data for 3-(Diethylcarbamoyl)benzoic Acid

| Property | Value | Source/Comment |

| Chemical Name | 3-(Diethylcarbamoyl)benzoic acid | IUPAC Name[1] |

| Synonyms | 3-[(Diethylamino)carbonyl]benzoic Acid, DEET-m-carboxylic acid | [2] |

| CAS Number | 72236-23-8 | [1][3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][3] |

| Molecular Weight | 221.25 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Purity | ≥98% | Typical purity from commercial suppliers[3]. A deuterated version is also available with 95% chemical purity[4]. |

| Melting Point | Data not available. For comparison, benzoic acid melts at 122.13°C. | [5] |

| Boiling Point | Data not available. For comparison, 2-(diethylcarbamoyl)benzoic acid boils at 406.8°C at 760 mmHg. | [6] |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and ethanol. | Based on data for benzoic acid and its derivatives, which show good solubility in these solvents[7]. |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 3-(diethylcarbamoyl)benzoic acid. The following section details the recommended experimental protocols for these analyses.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is the most common and effective method for assessing the purity and determining the concentration of 3-(diethylcarbamoyl)benzoic acid.

Table 2: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |

| Gradient | 30% Acetonitrile, isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Detection | UV at 235 nm |

| Standard Concentration | 0.1 mg/mL in Acetonitrile |

Experimental Protocol:

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-(diethylcarbamoyl)benzoic acid reference standard in acetonitrile to obtain a concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration in acetonitrile.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. For quantification, compare the peak area of the sample to a calibration curve generated from a series of known standard concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be employed to identify and quantify volatile or semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is typically required.

Experimental Protocol:

-

Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

-

GC-MS System:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 50-500 amu.

-

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural confirmation of 3-(diethylcarbamoyl)benzoic acid.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

-

~1.2 ppm (t, 6H): Two overlapping triplets corresponding to the methyl protons of the two ethyl groups.

-

~3.4 ppm (q, 4H): Two overlapping quartets from the methylene protons of the two ethyl groups.

-

~7.5-8.2 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the aromatic ring.

-

~10-12 ppm (s, 1H, broad): A broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

-

~13-15 ppm: Carbon signals of the methyl groups.

-

~40-45 ppm: Carbon signals of the methylene groups.

-

~128-135 ppm: Signals for the aromatic carbons.

-

~168-172 ppm: Two signals for the carbonyl carbons of the amide and the carboxylic acid.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid)[8] |

| ~3050 | C-H (aromatic) | Stretching |

| ~2970, ~2870 | C-H (aliphatic) | Stretching |

| ~1700 | C=O | Stretching (Carboxylic acid)[8] |

| ~1640 | C=O | Stretching (Amide) |

| ~1600, ~1480 | C=C | Stretching (Aromatic ring) |

| ~1320-1210 | C-O | Stretching (Carboxylic acid) |

| ~950 (broad) | O-H | Bending (out-of-plane) |

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data (LC-ESI-QTOF):

-

Precursor m/z: 222.1125 ([M+H]⁺)[1]

-

Adduct: [M+H]⁺[1]

-

Major Fragment Ions: The fragmentation pattern will likely involve the loss of the carboxylic acid group and fragmentation of the diethylamide side chain.

Experimental Protocol:

-